molecular formula C21H23N3O2 B5513944 1-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE

1-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE

Cat. No.: B5513944
M. Wt: 349.4 g/mol
InChI Key: WLHPBGPVTPSPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.

    Attachment of the Methylbenzyl Group: This step involves the alkylation of the piperazine nitrogen with 2-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The piperazine ring enhances the compound’s binding affinity and selectivity, while the methylbenzyl group provides additional hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE
  • 1-{[4-(2-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE
  • 1-{[4-(2-METHOXYBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE

Uniqueness

1-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE is unique due to the presence of the 2-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-16-6-2-3-7-17(16)14-22-10-12-23(13-11-22)15-24-19-9-5-4-8-18(19)20(25)21(24)26/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHPBGPVTPSPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.